Cas no 39648-74-3 (5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol)

5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol is a chiral diol derivative of octahydrobinaphthyl, characterized by its rigid, sterically hindered structure. This compound is widely utilized as a ligand in asymmetric catalysis due to its ability to induce high enantioselectivity in synthetic transformations. Its saturated backbone enhances stability under harsh reaction conditions, while the hydroxyl groups facilitate coordination with transition metals. The compound’s conformational rigidity and well-defined chiral environment make it valuable for applications in enantioselective hydrogenation, C–C bond formation, and other stereocontrolled processes. Its synthetic versatility and robustness render it a preferred choice for academic and industrial research in asymmetric synthesis.
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol structure
39648-74-3 structure
Product Name:5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
CAS No:39648-74-3
MF:C20H22O2
MW:294.387485980988
CID:304517
PubChem ID:24882433
Update Time:2025-05-27

5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol Chemical and Physical Properties

Names and Identifiers

    • 5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
    • (±)-5 5 6 6 7 7 8 8-Octahydro-1 1-BI-2-Naphthol
    • (±)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
    • (R)-(+)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
    • [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-​octahydro-
    • [1,1'-Binaphthalene]-2,2'-diol,5,5',6,6',7,7',8,8'-octahydro-
    • 5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol
    • (R)-(+)-5,5',6,6',7,7',8,8'-OCTAHYDRO(1,1'BINAPHT
    • (R)-(+)-5,5',6,6',7,7',8,8'-OCTAHYDRO-BI-2-NAPHTHOL
    • (R)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
    • (S)-(-)-5,5',6,6',7,7',8,8'-OCTAHYDRO(1,1'BINAPHTHALENE)-2,2'-DIOL
    • (S)-2,2'-dihydroxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • (S)-8H-BINOL
    • (S)-H8-binaphthol
    • (S)-H8-BINOL
    • [1,1'-Binaphthalene]-2,2'-diol,5,5',6,6',7,7',8,8'-octahydro
    • 5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
    • AC-26899
    • (S)-5,6,7,8,5',6',7',8'-Octahydro-[1,1']binaphthalenyl-2,2'-diol
    • AC-26898
    • SY013113
    • FT-0734066
    • 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol
    • 5,6,7,8,5',6',7',8'-octahydro[1,1']binaphthalenyl-2,2'-diol
    • (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol, 95%
    • A905812
    • Ethanone, 1-(2-benzofuranyl)-2,2,2-trifluoro-
    • InChI=1/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2
    • 1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-o
    • O0282
    • (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, optical purity ee: 99% (HPLC), 97%
    • (S)-5,5 inverted exclamation mark ,6,6 inverted exclamation mark ,7,7 inverted exclamation mark ,8,8 inverted exclamation mark -Octahydro-1,1 inverted exclamation mark -bi-2-naphthol
    • MFCD02093485
    • h8-binol
    • 5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene-2,2'-diol
    • 1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
    • 5,5',6,6',7,7',8,8'-OCTAHYDRO-BI-2-NAPHTHOL
    • ZINC02576980
    • F14995
    • (S)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
    • DTXSID90983974
    • UTXIFKBYNJRJPH-UHFFFAOYSA-N
    • O0283
    • A835082
    • (R)-5,5 inverted exclamation mark ,6,6 inverted exclamation mark ,7,7 inverted exclamation mark ,8,8 inverted exclamation mark -Octahydro-1,1 inverted exclamation mark -bi-2-naphthol
    • (R)-(+)-2,2'-Dihydroxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-?octahydro-
    • 65355-00-2
    • SY025742
    • (R)-(+)-5,5`,6,6`,7,7`,8,8`-Octahydro-1,1`-2-naphthol
    • (S)-5,5,6,6,7,7,8,8-Octahydro-1,1-bi-2-naphthol
    • (S)-(-)-2,2'-Dihydroxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • AS-71527
    • BCP10132
    • CS-0091041
    • (R)-5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol
    • 5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-BINAPHTHALENE]-2,2'-DIOL
    • UTXIFKBYNJRJPH-UHFFFAOYSA-
    • 39648-74-3
    • (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
    • CS-W009982
    • AKOS015913709
    • SCHEMBL1284960
    • FT-0641011
    • (R)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
    • BCP10133
    • FT-0711929
    • 65355-14-8
    • 5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, 97%
    • Octahydrobinaphtol
    • 5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diol
    • (R)-5,5,6,6,7,7,8,8-Octahydro-1,1-bi-2-naphthol
    • DB-069850
    • (S)-(-)-5,5 inverted exclamation marka,6,6 inverted exclamation marka,7,7 inverted exclamation marka,8,8 inverted exclamation marka-Octahydro-1,1 inverted exclamation marka-bi-2-naphthol
    • (S)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
    • MDL: MFCD02093485
    • Inchi: 1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2
    • InChI Key: UTXIFKBYNJRJPH-UHFFFAOYSA-N
    • SMILES: OC1C=CC2CCCCC=2C=1C1=C(C=CC2CCCCC1=2)O

Computed Properties

  • Exact Mass: 294.16200
  • Monoisotopic Mass: 294.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 999
  • XLogP3: 5.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 138-142 °C (lit.)
  • PSA: 40.46000
  • LogP: 4.52240
  • Solubility: Not available

5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol Security Information

  • Symbol: GHS07 GHS09
  • Signal Word:Warning
  • Hazard Statement: H319-H410
  • Warning Statement: P273-P305+P351+P338-P501
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36-50/53
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi N
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol Pricemore >>

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